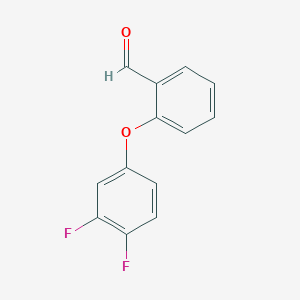

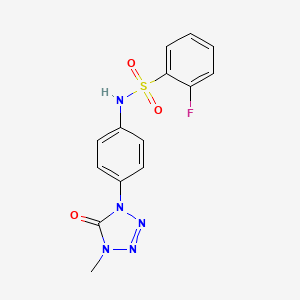

1,3-Dimethyl-1-(oxolan-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

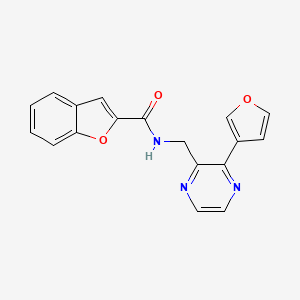

1,3-Dimethylurea (DMU), also known as 1,3-Dimethyl-1-(oxolan-3-yl)urea, is a urea derivative used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity . It is used for the synthesis of caffeine, theophylline, pharmachemicals, textile aids, herbicides, and others .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This methodology has been used to synthesize a variety of N-substituted ureas (mono-, di-, and cyclic-) in good to excellent yields with high chemical purity .Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1-(oxolan-3-yl)urea can be represented by the IUPAC name N,N’-dimethyl-N-(tetrahydrofuran-3-yl)carbamimidic acid . The InChI code for this compound is 1S/C7H14N2O2/c1-8-7(10)9(2)6-3-4-11-5-6/h6H,3-5H2,1-2H3,(H,8,10) .Chemical Reactions Analysis

1,3-Dimethylurea is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents . Amides are very weak bases, weaker than water .Physical And Chemical Properties Analysis

1,3-Dimethylurea is a colorless, waxy crystal with an odorless smell . It has a density of 1.142 g/mL , a melting point of 104.4 °C , and a boiling point of 269.1 °C . It is soluble in water, with a solubility of 765 g/L .Aplicaciones Científicas De Investigación

Electrochemical Surface Finishing and Energy Storage Technology

Research in the field of electrochemical technology has embraced Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), highlighting compounds like 1,3-Dimethyl-1-(oxolan-3-yl)urea for their potential in applications such as electroplating and energy storage. The increased ease of handling these RTILs and their mixtures with other solvents and materials compared to the past has attracted a growing number of researchers to this area, promising new insights and technological advancements (Tsuda, Stafford, & Hussey, 2017).

Urea Biosensors

The development of urea biosensors, leveraging the unique properties of compounds like 1,3-Dimethyl-1-(oxolan-3-yl)urea, marks a significant advance in the ability to detect and quantify urea concentration. This is crucial for managing various critical diseases related to urea concentration in the human body and has applications in fields such as fishery, dairy, food preservation, and agriculture. The incorporation of nanoparticles and conducting polymers in urea biosensors has opened new avenues for research and application (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).

Hydrogen Carrier for Energy Supply

The exploration of urea as a hydrogen carrier for fuel cells introduces a novel perspective on sustainable energy supply. Urea's attributes, including its non-toxicity, stability, and easy storage and transport, alongside its wide availability and low cost, position it as a promising candidate for future energy solutions. This review highlights the feasibility of utilizing urea as a hydrogen carrier, emphasizing the potential for rapid implementation and the environmental benefits of such an approach (Rollinson, Jones, Dupont, & Twigg, 2011).

Synthesis of Organic Carbonates from Alcoholysis of Urea

The synthesis of organic carbonates through the alcoholysis of urea represents a green and efficient method for producing a variety of important industrial compounds. This process, favored for its favorable thermodynamics and the potential for recycling ammonia back to urea, stands as a testament to the versatility and environmental friendliness of using urea-based methodologies in chemical synthesis (Shukla & Srivastava, 2017).

Urease Inhibitors for Medical Applications

The study of urease inhibitors highlights the potential medical applications of compounds targeting urease activity, particularly for treating gastric and urinary tract infections caused by urease-producing bacteria. This area of research underscores the importance of developing new urease inhibitors to complement existing treatments and address the side effects and limitations of currently available therapies (Kosikowska & Berlicki, 2011).

Safety and Hazards

1,3-Dimethyl-1-(oxolan-3-yl)urea is moderately toxic by the intraperitoneal route . It has been reported to have experimental teratogenic and reproductive effects . When heated to decomposition, it emits toxic fumes of NOx . The safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

1,3-dimethyl-1-(oxolan-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8-7(10)9(2)6-3-4-11-5-6/h6H,3-5H2,1-2H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHYJGNHKLIYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-1-(oxolan-3-yl)urea | |

CAS RN |

1596088-30-0 |

Source

|

| Record name | 1,3-dimethyl-1-(oxolan-3-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)

![6-(4-Fluorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2718667.png)

![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)

![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)

![2-(4-chlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2718679.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2718682.png)